2-Methyl-1-benzothiophene-3-carbaldehyde
Overview
Description
2-Methyl-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
Benzofuran and benzothiophene compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran and benzothiophene compounds have been utilized as anticancer agents . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran and benzothiophene compounds have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran and benzothiophene compounds have been reported to exhibit a broad range of biological activities, indicating their potential to induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-benzothiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. The aldehyde group in this compound is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, it has been observed to modulate gene expression, potentially by acting as a ligand for transcription factors. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes or adipose tissue. This distribution pattern can influence its biological activity and localization .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield thiophene derivatives . Another method involves the use of coupling reactions and electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
2-Methyl-1-benzothiophene-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
2-Methyl-1-benzothiophene-3-carbaldehyde can be compared with other similar compounds, such as:
Thianaphthene-3-carboxaldehyde: This compound also contains a benzothiophene ring but differs in the position of the functional groups.
Benzo[b]thiophene-3-carboxaldehyde: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Biological Activity
2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2) is a heterocyclic compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 176.24 g/mol. It features a benzothiophene ring structure with a methyl group and an aldehyde functional group. The compound typically appears as a pale yellow crystalline powder, melting between 85-98 °C depending on purity.
This compound plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. Its aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways.
Interaction with Enzymes
This compound has been shown to interact with various enzymes, influencing metabolic pathways. For instance, it can act as a substrate for oxidoreductases, leading to the formation of corresponding alcohols or acids. Additionally, it may inhibit or activate enzymes by forming covalent bonds with their active sites.
Cellular Effects
The biological activity of this compound extends to cellular processes:
- Cell Signaling : It influences cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.
- Gene Expression : The compound modulates gene expression potentially by acting as a ligand for transcription factors.
- Cell Metabolism : It alters the activity of key metabolic enzymes, impacting overall cellular metabolism.
Molecular Mechanisms
At the molecular level, the compound exerts its effects through several mechanisms:
- Binding to Biomolecules : It can bind to specific biomolecules such as enzymes or receptors, altering their activity.
- Influence on Gene Expression : By binding to DNA or interacting with transcription factors, it can lead to changes in the transcriptional activity of target genes.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage in animal models:
- Low Doses : Beneficial effects include enhancement of certain metabolic pathways and modulation of immune responses.
- High Doses : Toxicity is observed at higher concentrations, leading to adverse effects such as liver damage or oxidative stress. A threshold effect has been identified where specific dosage ranges yield maximal biological activity without toxicity.
Metabolic Pathways
The compound is metabolized by enzymes such as cytochrome P450 oxidases, resulting in hydroxylated metabolites that undergo conjugation reactions (e.g., glucuronidation or sulfation) for excretion. This involvement in metabolic pathways can influence metabolic flux and alter levels of various metabolites.
Therapeutic Applications
Research indicates potential therapeutic applications for this compound:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting this compound may also exhibit similar effects against various pathogens .
- Anti-tubercular Activity : Benzothiophene derivatives have been explored for their anti-tubercular activity against Mycobacterium tuberculosis, highlighting a potential avenue for further research into this compound's efficacy against tuberculosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiophene derivatives:
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Anti-tubercular Activity Study : A study demonstrated that certain benzothiophene derivatives exhibited minimum inhibitory concentrations (MICs) against M. tuberculosis ranging from 3–8 µM, indicating promising anti-tubercular properties .
Compound MIC (µM) TC50 (µM) Selectivity Index Compound A 3 0.1 30 Compound B 5 0.2 25 Compound C 8 0.3 26 - General Pharmacological Effects : Benzothiophene derivatives have been reported to possess diverse pharmacological applications including anti-inflammatory and anticancer activities due to their structural versatility .
Properties
IUPAC Name |
2-methyl-1-benzothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUIGNXYBQHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396264 | |
Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30446-99-2 | |
Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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